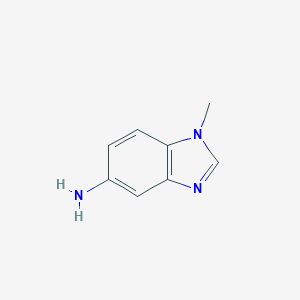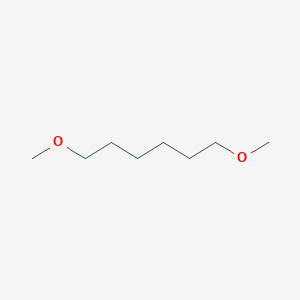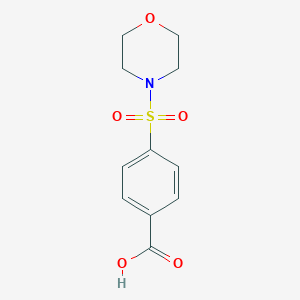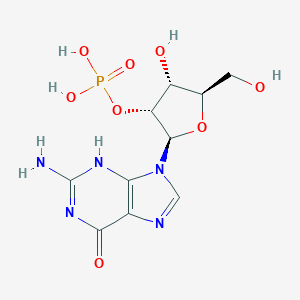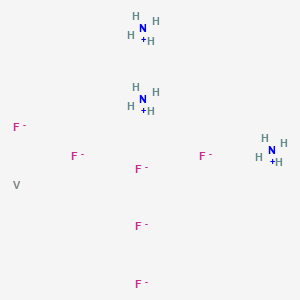
2-dodecylbenzenesulfonic acid; ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-dodecylbenzenesulfonic acid; ethane-1,2-diamine is an organosulfur compound. It is a surfactant, which means it reduces the surface tension of liquids, making it useful in various industrial and household applications. This compound is formed by the combination of benzenesulfonic acid, dodecyl- and 1,2-ethanediamine in a 2:1 ratio.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine typically involves the sulfonation of dodecylbenzene with sulfur trioxide or concentrated sulfuric acid to produce dodecylbenzenesulfonic acid. This is followed by neutralization with 1,2-ethanediamine to form the final compound .
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. Dodecylbenzene and sulfur trioxide react in the reactor, and the resulting dodecylbenzenesulfonic acid is then neutralized with 1,2-ethanediamine to obtain the final product .
化学反应分析
Types of Reactions
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce sulfonic acid derivatives.
Reduction: It can be reduced to form sulfonamide derivatives.
Substitution: It can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
科学研究应用
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersing agents
作用机制
The mechanism of action of benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and stabilization in aqueous solutions .
相似化合物的比较
Similar Compounds
Benzenesulfonic acid, dodecyl-, compd. with 2,2’,2’'-nitrilotris [ethanol] (11): Similar surfactant properties but different neutralizing agent.
Isopropylamine dodecylbenzenesulfonate: Another surfactant with isopropylamine as the neutralizing agent.
Dodecylbenzenesulfonic acid, compd. with 2-aminoethanol (11): Similar surfactant with 2-aminoethanol as the neutralizing agent.
Uniqueness
Benzenesulfonic acid, dodecyl-, compd.
属性
CAS 编号 |
12068-06-3 |
|---|---|
分子式 |
C38H68N2O6S2 |
分子量 |
713.1 g/mol |
IUPAC 名称 |
2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |
InChI 键 |
OBOMOOHOEUDBGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
Key on ui other cas no. |
12068-06-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





